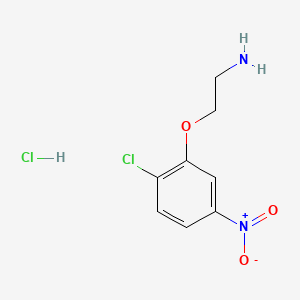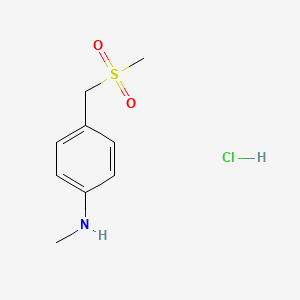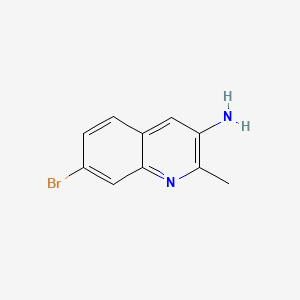
7-bromo-2-methylquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-2-methylquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and an amine group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Métodos De Preparación
The synthesis of 7-bromo-2-methylquinolin-3-amine can be achieved through various synthetic routes. One common method involves the bromination of 2-methylquinoline followed by amination at the 3rd position. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The amination step can be carried out using ammonia or an amine derivative under basic conditions .
Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts, are increasingly being adopted for the large-scale production of quinoline derivatives .
Análisis De Reacciones Químicas
7-bromo-2-methylquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Amination: The amine group at the 3rd position can participate in further amination reactions to form polyamines.
Aplicaciones Científicas De Investigación
7-bromo-2-methylquinolin-3-amine is utilized in various scientific research applications due to its unique structural properties:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimalarial, antimicrobial, and anticancer activities.
Biological Studies: The compound is used in the study of biological processes, including enzyme inhibition and receptor binding.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and catalysts.
Mecanismo De Acción
The mechanism of action of 7-bromo-2-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The compound’s ability to bind to specific receptors and enzymes makes it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
7-bromo-2-methylquinolin-3-amine can be compared with other quinoline derivatives such as:
2-methylquinoline: Lacks the bromine and amine groups, making it less versatile in chemical reactions.
7-chloro-2-methylquinolin-3-amine: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
2-methylquinolin-3-amine: Lacks the bromine atom, affecting its electronic properties and reactivity.
The presence of the bromine atom in this compound enhances its reactivity in substitution reactions and its potential as a pharmacophore in medicinal chemistry .
Propiedades
IUPAC Name |
7-bromo-2-methylquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-9(12)4-7-2-3-8(11)5-10(7)13-6/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPJSKIKVLYUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
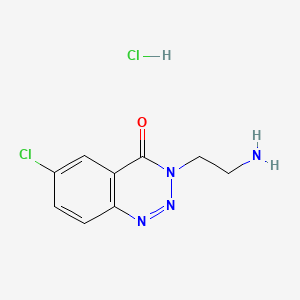
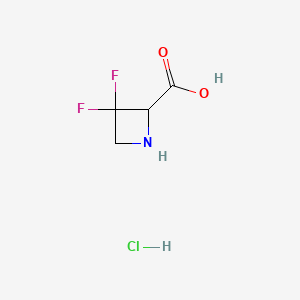
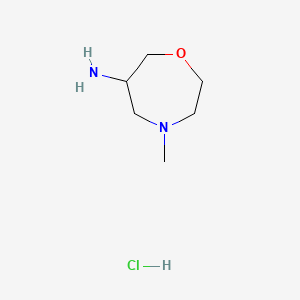
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B6607709.png)
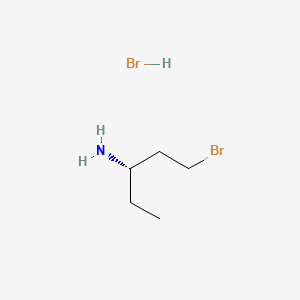
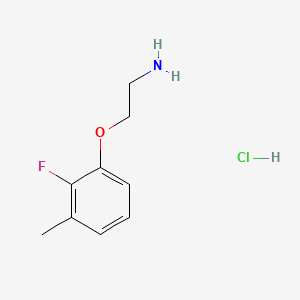
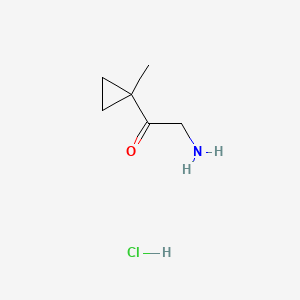
![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoicacidhydrochloride](/img/structure/B6607721.png)
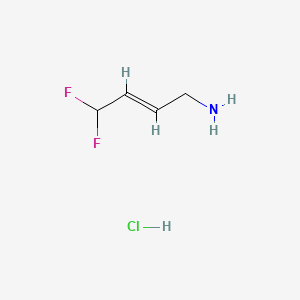
![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)
![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylicaciddihydrochloride](/img/structure/B6607758.png)
